molecular formula C9H10O3S B1316965 Ethyl 3-methylthiophene-2-glyoxylate CAS No. 32977-83-6

Ethyl 3-methylthiophene-2-glyoxylate

Cat. No.: B1316965
CAS No.: 32977-83-6
M. Wt: 198.24 g/mol
InChI Key: DVYCFIORSNTJLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methylthiophene-2-glyoxylate typically involves the condensation of thiophene derivatives with glyoxylic acid esters. One common method is the reaction of 3-methylthiophene with ethyl glyoxylate under acidic or basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylthiophene-2-glyoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl 2-thiophenecarboxylate
  • Methyl 3-methylthiophene-2-glyoxylate
  • Ethyl 3-thiopheneglyoxylate

Comparison: this compound is unique due to the presence of both a methyl group on the thiophene ring and an ester group on the glyoxylate moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 2-(3-methylthiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYCFIORSNTJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560477
Record name Ethyl (3-methylthiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32977-83-6
Record name Ethyl (3-methylthiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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